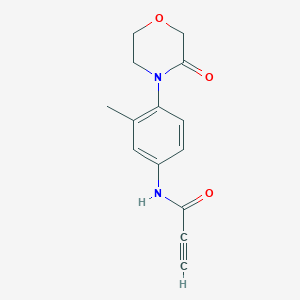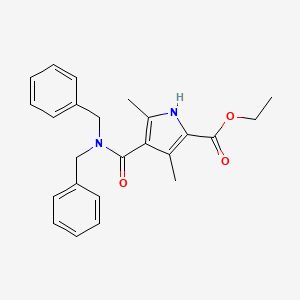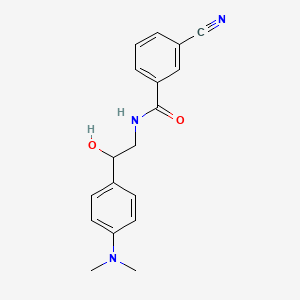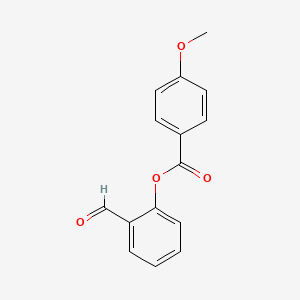
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide, commonly known as MO-01, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MO-01 belongs to the class of molecules known as propiolamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Wirkmechanismus
The mechanism of action of MO-01 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. One study showed that MO-01 inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. Another study demonstrated that MO-01 inhibited the activity of mitogen-activated protein kinases (MAPKs), a family of signaling proteins that play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects
MO-01 has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. One study showed that MO-01 had potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Another study demonstrated that MO-01 had analgesic activity by reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MO-01 in lab experiments is its high potency and selectivity, which allows for effective targeting of specific enzymes and signaling pathways. However, one of the limitations of using MO-01 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MO-01. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of MO-01. Another area of interest is the investigation of the potential therapeutic applications of MO-01 in various disease models, including inflammatory disorders, cancer, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of MO-01 and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of MO-01 involves the reaction of 3-methyl-4-(3-oxomorpholino)aniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields MO-01 as a white solid with a melting point of 164-166°C. The purity of MO-01 can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MO-01 has been investigated for its potential therapeutic applications in various scientific research studies. One such study showed that MO-01 exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Another study demonstrated that MO-01 had potent anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-13(17)15-11-4-5-12(10(2)8-11)16-6-7-19-9-14(16)18/h1,4-5,8H,6-7,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFNYGCMXVINJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C#C)N2CCOCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)

![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)
![Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate](/img/structure/B2967736.png)
![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2967737.png)
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)
![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)

![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)

![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)